2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol
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Overview
Description
“2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C18H24N6O . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido pyrazolo pyrimidin-4-yloxy)acetic acid ethyl ester 4 . Further reactions with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The average mass of the molecule is 340.423 Da and the monoisotopic mass is 340.201172 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with POCl3, ethyl bromoacetate, and hydrazine, as well as reactions with a series of amines .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research on compounds related to pyrazolo[1,5-a]pyrimidines often involves novel synthetic pathways to create new derivatives with potential biological activities. For instance, compounds such as isoxazolines and isoxazoles have been synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing advanced synthetic techniques and the potential for creating diverse chemical libraries for further evaluation (Rahmouni et al., 2014).
Potential Biological Activities
Antibacterial and Cytotoxicity : New derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antibacterial activity and cytotoxicity, indicating the interest in these compounds for developing new antimicrobial agents and cancer therapeutics (Al-Adiwish et al., 2013).
Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the pharmacological interest in these compounds for treating cancer and inflammation (Rahmouni et al., 2016).
Advanced Applications
PET Imaging Agents : Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potential PET (Positron Emission Tomography) imaging agents for studying neuroinflammation, showcasing the versatility of these compounds in medical diagnostics (Wang et al., 2018).
Structural Studies and Material Science
Hydrogen Bonding and Crystal Engineering : The structural features of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been studied for their ability to form hydrogen-bonded crystals, indicating the potential of these compounds in material science and crystal engineering (Trilleras et al., 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound 2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound has shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM , suggesting it may have good bioavailability.
Result of Action
The result of the action of 2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol is the inhibition of cell proliferation, particularly in cancer cells . This is due to the compound’s ability to inhibit CDK2, a key regulator of cell cycle progression .
properties
IUPAC Name |
2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-10-13(2)19-17-16(12)18-20-14(3)11-15(24(18)21-17)23-6-4-22(5-7-23)8-9-25/h10-11,25H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNGOMVDPZSGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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